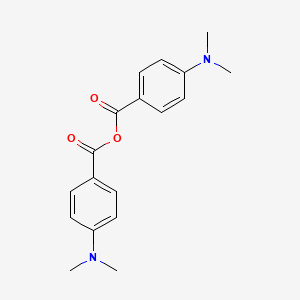

4-Dimethylaminobenzoic anhydride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 401809. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[4-(dimethylamino)benzoyl] 4-(dimethylamino)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O3/c1-19(2)15-9-5-13(6-10-15)17(21)23-18(22)14-7-11-16(12-8-14)20(3)4/h5-12H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGUATYWLOBCNMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(=O)OC(=O)C2=CC=C(C=C2)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30322681 | |

| Record name | 4-DIMETHYLAMINOBENZOIC ANHYDRIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30322681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7474-31-9 | |

| Record name | Benzoic acid, anhydride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401809 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-DIMETHYLAMINOBENZOIC ANHYDRIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30322681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [4-(dimethylamino)benzoyl] 4-(dimethylamino)benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Conceptual Framework and Significance of Benzoic Anhydrides in Modern Organic Synthesis

Benzoic anhydrides are a class of organic compounds derived from benzoic acid. wikipedia.org Structurally, they consist of two benzoyl groups linked by an oxygen atom. wikipedia.orgnist.gov These compounds are generally white solids and represent the simplest symmetrical aromatic acid anhydrides. wikipedia.org

In modern organic synthesis, benzoic anhydrides are highly valued as benzoylating agents, meaning they are used to introduce a benzoyl group into other molecules. acs.orgchemicalbook.com This reactivity makes them crucial intermediates in the production of a variety of chemicals, including pharmaceuticals and dyes. chemicalbook.com They provide a convenient route for the preparation of benzoic esters and amides. wikipedia.orgvaia.com For instance, they react with alcohols to form benzoic esters and with amines to yield N-phenylbenzamide. wikipedia.orgvaia.com

The reactivity of benzoic anhydrides can be modulated by the presence of different substituent groups on the benzene (B151609) ring. The introduction of electron-withdrawing groups, for example, can enhance their utility as dehydrating condensation reagents in the synthesis of esters and lactones. tcichemicals.com This tunability allows for their application in a wide array of synthetic strategies, including the Friedel-Crafts acylation reaction to produce compounds like benzophenone. chemicalbook.com The development of methods using benzoic anhydride (B1165640) derivatives in conjunction with catalysts has led to powerful and convenient techniques for forming carboxylic esters and lactones under mild conditions. nih.gov

Historically, the preparation of benzoic anhydride was described as early as 1923 by H. T. Clarke and E. J. Rahrs. acs.org Common laboratory and industrial synthesis methods include the dehydration of benzoic acid, often using acetic anhydride, or the reaction of benzoyl chloride with sodium benzoate. wikipedia.orgorgsyn.org

Historical Trajectories and Contemporary Research Landscape of Electron Rich Aromatic Anhydrides

The study of aromatic anhydrides has evolved significantly since the early 20th century. While simple benzoic anhydride (B1165640) has a long history of use, research into substituted derivatives, particularly electron-rich aromatic anhydrides, represents a more contemporary field of investigation. Electron-rich aromatic compounds, in general, are of significant interest due to their unique reactivity and potential applications in synthesizing bioactive molecules. mdpi.comnih.gov

An electron-rich aromatic anhydride, such as 4-Dimethylaminobenzoic anhydride, contains an electron-donating group attached to the aromatic ring. This substituent, in this case, the dimethylamino group, increases the electron density of the aromatic system, influencing the compound's chemical properties and reactivity. In contrast to anhydrides with electron-withdrawing groups, which are often employed as powerful condensation reagents tcichemicals.com, the electronic effects in electron-rich anhydrides can lead to different applications.

Contemporary research often focuses on leveraging the specific properties of substituted aromatic compounds for targeted syntheses. nih.gov For example, the development of catalysts for reactions involving anhydrides is an active area. 4-Dimethylaminopyridine (B28879) (DMAP), a related electron-rich compound, is a well-known nucleophilic catalyst for esterification reactions involving anhydrides. wikipedia.org The presence of the dimethylamino group in this compound suggests its potential for unique catalytic or reactive properties that are subjects of ongoing and future research. The synthesis of its precursor, 4-dimethylaminobenzoic acid, is well-established, serving as an intermediate for dyes, UV absorbers, and pharmaceuticals. guidechem.com This foundation provides a strong basis for exploring the applications of the corresponding anhydride.

Scope, Objectives, and Research Avenues for 4 Dimethylaminobenzoic Anhydride Studies

Nucleophilic Acyl Substitution Reactions of this compound

The primary mode of reaction for this compound, like other carboxylic anhydrides, is nucleophilic acyl substitution. This reaction involves the attack of a nucleophile on one of the carbonyl carbons, leading to the formation of a tetrahedral intermediate, which then collapses to expel a leaving group, the 4-dimethylaminobenzoate anion. libretexts.org

Esterification Processes and Catalytic Acceleration

This compound serves as an effective acylating agent for the esterification of alcohols. The reaction proceeds through the nucleophilic attack of the alcohol's hydroxyl group on one of the carbonyl groups of the anhydride. This process can be significantly accelerated by catalysts.

Table 1: General Catalysts for Esterification of Anhydrides

| Catalyst Type | Example | General Role |

|---|---|---|

| Lewis Acid | Metal Triflates | Activates the anhydride |

| Brønsted Acid | Sulfuric Acid | Protonates the carbonyl oxygen, increasing electrophilicity |

| Nucleophilic Catalyst | 4-Dimethylaminopyridine (B28879) (DMAP) | Forms a highly reactive acyl-catalyst intermediate |

Amidation Reactions and Aminolysis Mechanisms

The reaction of this compound with primary or secondary amines, known as aminolysis, yields the corresponding N-substituted 4-dimethylaminobenzamides. This reaction is generally faster than esterification due to the higher nucleophilicity of amines compared to alcohols. youtube.com The mechanism follows the same nucleophilic acyl substitution pathway: the amine attacks a carbonyl carbon, forming a tetrahedral intermediate, which then collapses to give the amide and a 4-dimethylaminobenzoate salt of the excess amine. youtube.comyoutube.com

For the reaction to go to completion, two equivalents of the amine are typically required. The first equivalent acts as the nucleophile, while the second equivalent acts as a base to neutralize the carboxylic acid byproduct, preventing the protonation of the starting amine. youtube.com

The electron-donating nature of the 4-dimethylamino group would be expected to influence the rate of aminolysis in a similar manner to esterification. While specific kinetic studies on the aminolysis of this compound are scarce, studies on related systems, such as the aminolysis of substituted phenyl benzoates, show that the reaction proceeds through a zwitterionic tetrahedral intermediate. researchgate.net

Hydrolytic Stability and Carboxylic Acid Regeneration

This compound can react with water in a hydrolysis reaction to regenerate two molecules of 4-Dimethylaminobenzoic acid. This is often an undesirable side reaction in synthetic applications, and thus, reactions involving this anhydride are typically carried out under anhydrous conditions. libretexts.org The mechanism is another example of nucleophilic acyl substitution, with water acting as the nucleophile. libretexts.org The presence of pyridine (B92270) can facilitate the proton transfers in this reaction. libretexts.org

The rate of hydrolysis is influenced by the electronic properties of the substituents on the aromatic ring. Studies on the hydrolysis of substituted benzoic anhydrides have shown that electron-withdrawing groups increase the rate of hydrolysis, while electron-donating groups decrease it. osti.govrsc.org Therefore, it is expected that this compound, with its strongly electron-donating 4-dimethylamino group, would be more stable towards hydrolysis compared to unsubstituted benzoic anhydride.

Advanced Mechanistic Probes and Kinetic Studies

To gain a deeper, quantitative understanding of reaction mechanisms, chemists employ various physical organic chemistry tools. These include studying the influence of electronic effects through Hammett correlations and probing the transition state structure using kinetic isotope effects.

Hammett Correlation Studies on Electronic Effects

The Hammett equation is a powerful tool for quantifying the effect of substituents on the reactivity of aromatic compounds. organic-chemistry.orgcambridge.org It relates the logarithm of the reaction rate constant (k) or equilibrium constant (K) of a substituted aromatic compound to that of the unsubstituted compound through the equation: log(k/k₀) = σρ or log(K/K₀) = σρ. Here, σ (sigma) is the substituent constant, which depends on the nature and position of the substituent, and ρ (rho) is the reaction constant, which is characteristic of the reaction and its conditions. organic-chemistry.orgutexas.edu

A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups (negative charge buildup in the transition state), while a negative ρ value signifies that the reaction is favored by electron-donating groups (positive charge buildup in the transition state). organic-chemistry.org For the nucleophilic acyl substitution reactions of this compound, a positive ρ value would be expected, as the attack of the nucleophile on the carbonyl carbon is the rate-determining step, and this process is facilitated by electron-withdrawing groups that increase the electrophilicity of the carbonyl carbon.

While a specific Hammett plot for the reactions of this compound is not readily found in the literature, data for the alkaline hydrolysis of substituted ethyl benzoates show a ρ value of +2.498. organic-chemistry.org This large positive value indicates a high sensitivity to substituent effects and a transition state with significant negative charge development on the carbonyl oxygen. For the hydrolysis of substituted benzoic anhydrides, a similar positive ρ value would be anticipated. The 4-dimethylamino group has a σ value of -0.83, indicating it is a strong electron-donating group. Based on the Hammett equation, this would predict a slower reaction rate for this compound compared to unsubstituted benzoic anhydride in reactions with a positive ρ value.

Table 2: Hammett Substituent Constants (σ) for Selected Para-Substituents

| Substituent | σp |

|---|---|

| -N(CH₃)₂ | -0.83 |

| -NH₂ | -0.66 |

| -OCH₃ | -0.27 |

| -CH₃ | -0.17 |

| -H | 0.00 |

| -Cl | +0.23 |

| -Br | +0.23 |

| -CN | +0.66 |

| -NO₂ | +0.78 |

Data sourced from established physical organic chemistry literature.

Kinetic Isotope Effects in Anhydride Reactions

Kinetic isotope effects (KIEs) are changes in the reaction rate when an atom in the reactants is replaced by one of its isotopes. iaea.org They are a sensitive probe of the transition state structure, particularly for bond-breaking and bond-forming steps. For the reactions of this compound, a solvent isotope effect (kH₂O/kD₂O) can be used to distinguish between different catalytic mechanisms.

For instance, in the hydrolysis of benzoic anhydride, a solvent isotope effect of around 1.1 to 1.5 is indicative of nucleophilic catalysis, whereas a larger KIE would suggest a general base catalysis mechanism involving a rate-limiting proton transfer. tamu.edu While specific KIE studies on this compound are not extensively documented, studies on similar systems provide valuable insights. For example, the hydrolysis of acetic anhydride shows a solvent KIE, and β-secondary deuterium (B1214612) isotope effects have also been measured for this reaction. tamu.edu These studies help in modeling the transition states of anhydride hydrolysis. It is expected that the reactions of this compound would exhibit KIEs consistent with a nucleophilic acyl substitution mechanism, with the magnitude of the effect providing details about the symmetry and nature of the transition state.

Real-Time Monitoring of Metal-Catalyzed Transformations

The study of reaction mechanisms, particularly those involving transient species and rapid catalytic cycles, has been significantly advanced by real-time monitoring techniques. While specific studies focusing exclusively on the real-time monitoring of metal-catalyzed transformations of this compound are not extensively documented, the principles can be inferred from mechanistic studies of similar catalytic processes, such as those involving 4-(dimethylamino)pyridine (DMAP). nih.gov DMAP-catalyzed reactions, like the acetylation of alcohols with acetic anhydride, are foundational to understanding the reactivity of structures related to this compound. nih.gov

Theoretical and experimental studies on DMAP-catalyzed acetylations support a nucleophilic catalysis pathway. nih.gov This process involves the initial attack of the nucleophilic pyridine nitrogen on a carbonyl group of the anhydride. This forms a highly reactive acylpyridinium ion pair. nih.gov The subsequent reaction of this intermediate with a substrate, such as an alcohol, yields the final product. nih.gov

To investigate such pathways, researchers employ various analytical methods. Kinetic analyses are crucial, often revealing the reaction order with respect to the anhydride, substrate, and catalyst. For instance, in the DMAP-catalyzed acetylation of cyclohexanol, the reaction was found to be first-order in acetic anhydride, cyclohexanol, and DMAP, providing strong evidence for the proposed nucleophilic catalysis mechanism. nih.gov Techniques like in-situ Fourier-transform infrared (FTIR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for observing the formation and consumption of intermediates in real-time, offering a window into the catalytic cycle as it occurs.

Formation and Reactivity of Transient Anhydride Intermediates

The reactivity of this compound is often mediated by the formation of transient, mixed anhydride intermediates. These species, though short-lived, are central to the reaction pathway and dictate the final product distribution.

Mixed anhydrides, such as benzoic pivalic anhydride, serve as important models for understanding transient intermediates in acylation reactions. Benzoic pivalic anhydride is formed from the reaction of a benzoyl precursor with pivalic acid or its derivatives. google.comgoogle.comrsc.org Its structure combines an aromatic acyl group with a sterically hindered aliphatic acyl group. This asymmetry influences its reactivity, often leading to the selective transfer of the less hindered acyl group.

The formation of such mixed anhydrides can be a side reaction in certain industrial processes, for example, during the synthesis of pivaloyl chloride from pivalic acid and benzoyl chloride. google.comgoogle.com However, they can also be synthesized intentionally for use in organic synthesis. rsc.org The characterization of benzoic pivalic anhydride provides insight into the properties of transient mixed anhydrides that could be formed from this compound in the presence of other carboxylic acids.

| Compound | Appearance | ¹H NMR Data (CDCl₃) | Reference |

|---|---|---|---|

| Benzoic pivalic anhydride | Colorless oil | δ 8.03–8.01 (m, 2H), 7.62 (t, J = 7.5 Hz, 1H), 7.47 (t, J = 7.8 Hz, 2H), 1.35 (s, 9H) | rsc.org |

| 4-(tert-butyl)benzoic pivalic anhydride | Colorless oil | δ 7.96 (d, J = 8.7 Hz, 2H), 7.49 (d, J = 8.7 Hz, 2H), 1.35 (s, 9H), 1.33 (s, 9H) | rsc.org |

Carbamic-carbonic anhydrides are another class of highly elusive intermediates. rsc.org They are proposed to form transiently when secondary amines react with carbonic anhydrides or related structures, particularly in the presence of a nucleophilic catalyst like DMAP. rsc.org This process is relevant to understanding potential reaction pathways of this compound with amines and a source of carbon dioxide.

The general mechanism involves the reaction of an amine with an anhydride. While typically transient, researchers have successfully synthesized and isolated stable, chiral carbamic-carbonic anhydrides, allowing for their full characterization by NMR, HRMS, and FTIR-ATR. rsc.org This stability was attributed to specific n → σ* orbital interactions that hinder the decarboxylation process, which is usually a rapid decomposition pathway for these intermediates. rsc.org The formation of a carbamic acid anhydride intermediate has also been proposed in CO2 capture chemistry involving certain amine-based solvents. researchgate.net These mixed anhydrides can react with water to yield diamines or with alcohols to produce urethanes. google.com

| Characteristic | Description | Significance | Reference |

|---|---|---|---|

| Formation | Transiently formed from the reaction of secondary amines with anhydrides, catalyzed by nucleophiles like DMAP. | Key intermediate in certain amidation and CO₂ capture reactions. | rsc.org |

| Stability | Generally unstable and prone to decarboxylation. Can be stabilized and isolated through specific structural modifications (e.g., chiral scaffolds). | Isolation allows for direct structural and reactivity studies of a previously elusive species. | rsc.org |

| Reactivity | Reacts with water to form diamines and with alcohols to form urethanes. | Provides a pathway to various amine and urethane (B1682113) derivatives. | google.com |

Stereoselective Transformations and Desymmetrization of Anhydrides

The desymmetrization of meso-anhydrides is a powerful strategy in asymmetric synthesis to generate chiral molecules from achiral starting materials. This process involves the selective reaction of one of the two identical carbonyl groups in a symmetric anhydride with a nucleophile, guided by a chiral catalyst. While specific examples detailing the desymmetrization of this compound are not prominent, the principles established with other symmetrical anhydrides are directly applicable.

This methodology is highly valuable for the synthesis of complex molecules, including natural products and pharmaceuticals. The efficiency of such processes relies on a catalyst that can provide high levels of stereo-differentiation, a principle that could be extended to reactions involving this compound through the use of appropriate chiral nucleophilic catalysts.

Computational Chemistry and Theoretical Modeling of 4 Dimethylaminobenzoic Anhydride Systems

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying molecular systems. This method is used to investigate the electronic structure, geometry, and energetic properties of molecules. For 4-Dimethylaminobenzoic anhydride (B1165640), DFT calculations, often employing basis sets like 6-311++G(d,p), can elucidate its fundamental chemical characteristics. bohrium.comikprress.org

The first step in a computational study is typically geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For a molecule as complex as 4-Dimethylaminobenzoic anhydride, which possesses multiple rotatable bonds—particularly around the anhydride linkage and the dimethylamino groups—a simple optimization is insufficient.

A thorough exploration of the conformational landscape is necessary. nih.gov This involves systematically rotating key bonds and calculating the energy of each resulting conformer to map out the potential energy surface (PES). This process identifies the global minimum energy conformation (the most stable structure) as well as other low-energy local minima that may be populated at room temperature. Such studies reveal the molecule's flexibility and preferred shapes, which are crucial for understanding its reactivity and interactions. nih.gov

Understanding the electronic structure is key to predicting a molecule's reactivity. Frontier Molecular Orbital (FMO) theory is a critical component of this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). masterorganicchemistry.com

HOMO: Represents the ability to donate an electron. For this compound, the HOMO is expected to be localized primarily on the electron-rich dimethylamino groups and the π-system of the benzene (B151609) rings.

LUMO: Represents the ability to accept an electron. The LUMO is likely centered on the electron-deficient carbonyl carbons of the anhydride group. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a significant indicator of chemical reactivity and stability. researchgate.net A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov Studies on the related 4-Dimethylaminobenzoic acid have identified its HOMO and LUMO energies, and a similar analysis for the anhydride would provide comparative insights into its electronic stability. bohrium.comikprress.org

Charge distribution analysis further clarifies the electronic landscape by assigning partial charges to each atom, highlighting the polar nature of specific bonds and regions within the molecule.

Table 1: Illustrative Frontier Molecular Orbital Data (Note: This table is illustrative of typical DFT output; specific values for this compound require dedicated computational studies.)

| Parameter | Energy (eV) | Description |

| HOMO Energy | -5.8 | Energy of the highest occupied molecular orbital; related to ionization potential. |

| LUMO Energy | -1.5 | Energy of the lowest unoccupied molecular orbital; related to electron affinity. |

| HOMO-LUMO Gap | 4.3 | Indicator of chemical reactivity and kinetic stability. |

A Molecular Electrostatic Potential (MESP) map is a visual representation of the charge distribution around a molecule. It is plotted on the molecule's electron density surface, using a color scale to indicate regions of different electrostatic potential.

Red/Yellow Regions: Indicate negative electrostatic potential, rich in electrons. These areas are prone to electrophilic attack. In this compound, these would be concentrated around the electronegative oxygen atoms of the carbonyl groups and the nitrogen atoms of the dimethylamino groups. bohrium.comikprress.org

Blue Regions: Indicate positive electrostatic potential, which is electron-poor. These areas are susceptible to nucleophilic attack. These regions are typically found around the hydrogen atoms.

The MESP map provides an intuitive guide to the molecule's reactive sites and intermolecular interaction patterns.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. wisc.edu It examines interactions between filled "donor" orbitals and empty "acceptor" orbitals, quantifying their stabilizing effects. For this compound, key interactions would include:

Hyperconjugation: This involves the delocalization of electron density from a filled bonding orbital (like a C-H or C-C bond) or a lone pair into an adjacent empty antibonding orbital.

The stabilization energy associated with these donor-acceptor interactions can be calculated, providing a quantitative measure of their importance to the molecule's electronic structure.

Potential Energy Surface (PES) Mapping and Reaction Pathway Exploration

Beyond static properties, computational modeling can map the entire potential energy surface (PES) for a chemical reaction. nih.gov For this compound, a relevant reaction to study would be its hydrolysis, where it reacts with water to form two molecules of 4-Dimethylaminobenzoic acid.

By mapping the PES for this reaction, chemists can:

Identify the structures of the transition states (the highest energy point along the reaction coordinate).

Calculate the activation energy, which determines the reaction rate.

Explore the mechanism of the reaction step-by-step.

This provides a dynamic view of the molecule's reactivity that is not apparent from its ground-state structure alone.

Theoretical Insights into Stability and Reactivity

The computational methods outlined above converge to provide a comprehensive theoretical understanding of the stability and reactivity of this compound. The molecule's stability is largely derived from extensive electron delocalization. The electron-donating dimethylamino groups push electron density into the aromatic rings, which in turn is withdrawn by the electron-accepting anhydride group.

Molecular Dynamics Simulations and Conformational Searching

Molecular dynamics (MD) simulations offer a cinematic view of molecular motion, tracking the trajectories of atoms and molecules over time. nih.gov For this compound, MD simulations can reveal the dynamic interplay of its constituent parts, including the rotation of the dimethylamino groups and the flexibility of the anhydride bridge. These simulations are instrumental in understanding how the molecule behaves in different environments, such as in various solvents or in the presence of other reactants.

Conformational searching is a critical component of computational analysis, aimed at identifying the most stable three-dimensional arrangements of a molecule. For this compound, several key conformational variables exist, primarily centered around the torsional angles of the two 4-dimethylaminobenzoyl units relative to the central anhydride oxygen. The rotation around the C-O-C anhydride linkage and the orientation of the phenyl rings are of particular interest.

A systematic conformational search would typically involve rotating these key dihedral angles and calculating the potential energy of each resulting conformer. The results of such a search can be visualized in a potential energy surface map, highlighting the low-energy (and therefore more probable) conformations.

Table 1: Hypothetical Torsional Energy Profile for this compound

| Dihedral Angle (φ) | Relative Energy (kcal/mol) | Conformation Description |

| 0° | 5.8 | Eclipsed (high energy) |

| 60° | 1.2 | Gauche |

| 120° | 2.5 | Partially Eclipsed |

| 180° | 0.0 | Anti (lowest energy) |

This table represents a simplified, hypothetical energy profile for rotation around one of the C-O bonds in the anhydride linkage. The actual energy landscape would be more complex due to the interplay of multiple torsional angles.

The insights gained from conformational analysis are crucial for understanding the molecule's reactivity and how it might interact with other molecules, such as substrates in a chemical reaction.

Advanced Theoretical Prediction of Spectroscopic Signatures

Computational methods are invaluable for predicting and interpreting the spectroscopic signatures of molecules, providing a direct link between molecular structure and experimental spectra.

Infrared (IR) Spectroscopy:

Theoretical calculations, typically using Density Functional Theory (DFT), can predict the vibrational frequencies of this compound. Acid anhydrides are known for their characteristic dual carbonyl (C=O) stretching bands in their IR spectra. spectroscopyonline.com For non-cyclic anhydrides, these correspond to symmetric and asymmetric stretching modes. The higher wavenumber band is typically the more intense of the two. spectroscopyonline.com The exact positions of these bands are sensitive to the molecule's electronic and steric environment.

Table 2: Predicted vs. Experimental IR Frequencies for Anhydride Carbonyl Stretches

| Vibrational Mode | Predicted Frequency (cm⁻¹) (Hypothetical) | Typical Experimental Range (cm⁻¹) spectroscopyonline.com |

| Asymmetric C=O Stretch | 1815 | 1850 - 1800 |

| Symmetric C=O Stretch | 1750 | 1790 - 1740 |

The predicted frequencies are hypothetical and would be obtained from DFT calculations. The experimental range is typical for non-cyclic, aromatic anhydrides.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Theoretical calculations can also predict the ¹H and ¹³C NMR chemical shifts of this compound. These predictions are highly valuable for confirming the structure of synthesized compounds and for assigning peaks in experimental NMR spectra. The chemical shifts of the aromatic protons and carbons are particularly sensitive to the electron-donating effect of the dimethylamino group and the electron-withdrawing nature of the anhydride functionality.

Table 3: Predicted ¹³C NMR Chemical Shifts for Key Carbons in this compound (Hypothetical)

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Carbonyl Carbon (C=O) | 165.2 |

| Aromatic Carbon (C-N) | 153.8 |

| Aromatic Carbon (C-C=O) | 125.1 |

| Aromatic Carbons (ortho to NMe₂) | 111.5 |

| Aromatic Carbons (meta to NMe₂) | 131.7 |

| Methyl Carbons (-N(CH₃)₂) | 40.1 |

These values are hypothetical and would be the result of GIAO (Gauge-Including Atomic Orbital) calculations, often performed with DFT methods.

By combining molecular dynamics simulations, conformational searching, and the theoretical prediction of spectroscopic signatures, a comprehensive computational model of this compound can be constructed. This in-silico approach not only complements experimental studies but also provides predictive power to guide future research and applications of this important chemical compound.

Advanced Applications and Methodological Development Utilizing 4 Dimethylaminobenzoic Anhydride

Chemical Derivatization in Bioanalytical and Epigenetic Research

4-Dimethylaminobenzoic anhydride (B1165640) has emerged as a significant reagent in the fields of bioanalytical chemistry and epigenetics, primarily owing to its utility in chemical derivatization. This process chemically modifies analytes to enhance their detection and separation properties, which is particularly crucial when dealing with low-abundance biomolecules such as modified DNA bases.

Derivatization for DNA Modification Quantification (5-mC, 5-hmC, 5-foC, 5-caC)

The study of DNA methylation and demethylation pathways is a cornerstone of epigenetic research. These processes involve a series of enzymatic modifications of cytosine, including the conversion of 5-methylcytosine (B146107) (5-mC) to 5-hydroxymethylcytosine (B124674) (5-hmC), 5-formylcytosine (B1664653) (5-foC), and 5-carboxylcytosine (5-caC). researchgate.netnih.gov The accurate quantification of these modifications is essential for understanding their roles in gene regulation and disease.

4-Dimethylaminobenzoic anhydride serves as a derivatizing agent that reacts with these modified cytosine bases. researchgate.netresearchgate.net This chemical labeling improves the separation and increases the sensitivity of detection for 5-mC, 5-hmC, 5-fC, and 5-caC in genomic DNA. researchgate.net This enhanced sensitivity is critical for analyzing the small quantities of these modifications present in biological samples, such as genomic DNA extracted from cancer tissues. researchgate.net

| Modified DNA Base | Abbreviation | Role in Epigenetics |

| 5-methylcytosine | 5-mC | A primary epigenetic mark involved in gene silencing. researchgate.netnih.gov |

| 5-hydroxymethylcytosine | 5-hmC | An intermediate in DNA demethylation, with roles in gene activation. researchgate.netnih.gov |

| 5-formylcytosine | 5-foC | A further oxidation product in the demethylation pathway. researchgate.netnih.gov |

| 5-carboxylcytosine | 5-caC | The final oxidation product before base excision repair restores cytosine. researchgate.netnih.gov |

Enhancement of Chromatographic Separation and Mass Spectrometric Detection

The derivatization of DNA modifications with this compound significantly improves their analytical characteristics for liquid chromatography-mass spectrometry (LC-MS) analysis. researchgate.netresearchgate.net The addition of the 4-dimethylaminobenzoyl group increases the hydrophobicity of the analytes, leading to better retention and separation on reverse-phase chromatography columns. researchgate.net

Furthermore, the derivatization enhances the ionization efficiency of the modified bases in the electrospray ionization (ESI) source of the mass spectrometer. researchgate.net This leads to stronger signals and, consequently, lower limits of detection. For instance, a method utilizing this compound for derivatization coupled with ultra-performance liquid chromatography-electrospray quadrupole time-of-flight mass spectrometry (UPLC-ESI-Q-TOF-MS) has been successfully developed for the accurate quantification of these DNA modifications. researchgate.net This improved sensitivity is crucial for detecting the subtle changes in DNA modification levels associated with various biological processes and diseases.

Development of Stable Isotope Labeled Derivatizing Reagents

To further enhance the accuracy and reliability of quantification, stable isotope-labeled versions of derivatizing reagents have been developed. In a related application, deuterium-enriched 4-(dimethylamino)benzoic acid (DMABA) N-hydroxysuccinimide (NHS) ester reagents have been synthesized. nih.govnih.gov These isotopically labeled reagents, such as d4-DMABA NHS ester, allow for differential labeling of samples. nih.gov

This strategy enables the use of an isotopically labeled internal standard for each analyte, which co-elutes with the endogenous analyte during chromatography. This co-elution helps to correct for variations in sample preparation, injection volume, and instrument response, leading to more precise and accurate quantification. The use of a set of deuterium-enriched DMABA reagents (d0, d4, d6, and d10) allows for the simultaneous analysis of multiple samples or conditions in a single run, improving throughput and reducing experimental variability. nih.govnih.gov

Role in Organic Synthesis and Catalysis

Beyond its applications in bioanalysis, this compound is a valuable reagent in organic synthesis, particularly in the formation of esters and in the field of asymmetric catalysis.

Reagent in Carboxylic Ester and Lactone Synthesis

Aromatic carboxylic anhydrides, including derivatives of 4-dimethylaminobenzoic acid, are effective reagents for the synthesis of carboxylic esters and lactones. tcichemicals.comresearchgate.net These reactions typically involve the activation of a carboxylic acid by the anhydride, followed by reaction with an alcohol. The use of 2,6-dimethyl-4-nitrobenzoic anhydride (DMNBA), a related aromatic anhydride, in the presence of a nucleophilic catalyst, facilitates the convenient preparation of carboxylic esters and lactones, even for acid-sensitive substrates. tcichemicals.comresearchgate.net This methodology provides a mild and efficient route to these important classes of organic compounds.

| Reagent Type | Application |

| Aromatic Carboxylic Anhydrides | Dehydrating condensation reagents for ester and lactone synthesis. tcichemicals.comresearchgate.net |

| 2,6-Dimethyl-4-nitrobenzoic anhydride (DMNBA) | Effective coupling reagent for carboxylic ester and lactone synthesis under nucleophilic catalysis. researchgate.net |

Applications in Asymmetric Catalysis (e.g., Desymmetrization)

Asymmetric catalysis, the synthesis of chiral molecules using a small amount of a chiral catalyst, is a powerful tool in modern organic chemistry. This compound and related aromatic anhydrides have found applications in this area, particularly in desymmetrization reactions. rsc.orgresearchgate.net Desymmetrization involves the conversion of a prochiral or meso compound into a chiral product by selectively reacting one of two identical functional groups. rsc.org

For example, the desymmetrization of meso-anhydrides can be achieved through enantioselective alcoholysis, where a chiral catalyst directs the reaction of an alcohol with one of the two carbonyl groups of the anhydride, leading to the formation of a chiral half-ester. rsc.orgresearchgate.net While specific examples detailing the direct use of this compound in published desymmetrization studies are not prevalent in the initial search, the principles established with other aromatic anhydrides suggest its potential utility in such transformations. The development of Ni-catalyzed asymmetric reductive cross-coupling reactions has also enabled the desymmetrization of meso-anhydrides for the synthesis of enantioenriched building blocks. nih.gov

Development of Dissipative Chemical Systems

While direct studies on this compound in dissipative chemical systems are not extensively documented, research into its parent compound, 4-N,N-dimethylamino benzoic acid (DMABA), provides relevant insights. Dissipative systems are thermodynamically open systems that operate far from equilibrium, exchanging energy and matter with their environment. Chemical oscillators are a prime example of such systems.

Investigations into bromate-based chemical oscillators have identified DMABA as a key aromatic compound. In these reactions, the interaction between bromine and DMABA leads to the formation of 3-bromo-4-(N,N-dimethylamino) benzoic acid. A notable characteristic of the bromate-DMABA reaction is that the nonlinear phenomena are not significantly affected by the addition of common metal catalysts like manganese, cerium, or ferroin. However, the introduction of bromide ions can substantially shorten the induction period of the oscillations. This suggests that derivatives of 4-dimethylaminobenzoic acid can serve as crucial components in the design of catalyst-free chemical oscillators, a developing area in the study of complex chemical dynamics.

Contributions to Materials Science and Polymer Chemistry

This compound and its related compounds have made notable contributions to the fields of materials science and polymer chemistry, primarily as intermediates in polymer synthesis and as components in photopolymerization systems.

Polyanhydrides are a class of biodegradable polymers known for their hydrolytically labile anhydride linkages, making them suitable for applications such as controlled drug delivery. The synthesis of polyanhydrides often involves the melt-condensation polymerization of dicarboxylic acid monomers, which are typically activated using an anhydride like acetic anhydride. researchgate.net this compound, as a derivative of a dicarboxylic acid, can be considered within this context as a potential monomer or intermediate for creating specialized polyanhydrides.

The general process allows for the synthesis of polymers with tailored properties. For instance, aromatic polyanhydrides tend to possess high mechanical strength and slower degradation rates, making them useful for sustained-release applications. While specific examples detailing the polymerization of this compound are sparse, its structure is analogous to other anhydride monomers used to impart specific chemical functionalities into a polymer backbone.

In the realm of photopolymerization, the closely related compound, ethyl 4-dimethylaminobenzoate (EDB or EDAB), is widely utilized as a highly efficient tertiary amine synergist or co-initiator. hampfordresearch.comnih.gov Photopolymerization is a process where light is used to initiate a chain reaction to form a polymer. EDB is particularly effective in systems that use Type II photoinitiators, such as camphorquinone (B77051) (CQ). hampfordresearch.comresearchgate.net

The mechanism involves the photoinitiator (e.g., CQ) absorbing light and entering an excited state. It then interacts with the amine synergist (EDB), leading to an electron transfer from the amine to the photoinitiator. This is followed by a proton transfer, which generates the free radicals necessary to initiate the polymerization of monomers like acrylates and methacrylates. hampfordresearch.com This synergistic action is crucial in many applications, including dental restorative materials and 3D printing, as it enhances the polymerization rate and helps overcome oxygen inhibition. hampfordresearch.comresearchgate.netgoogle.com

The role of this compound in this context is primarily as a parent compound or precursor to EDB and other related esters. The core 4-dimethylaminobenzoyl structure is the key functional moiety providing the necessary electron-donating properties for the synergistic effect.

Table 1: Properties of Ethyl 4-dimethylaminobenzoate (EDB)

| Property | Value | Source(s) |

|---|---|---|

| Chemical Name | Ethyl 4-dimethylaminobenzoate | hampfordresearch.comchemdad.com |

| Synonyms | EDB, EDAB, Ethyl p-(N,N-dimethylamino)benzoate | hampfordresearch.comchemdad.com |

| CAS Number | 10287-53-3 | hampfordresearch.comchemdad.com |

| Molecular Formula | C₁₁H₁₅NO₂ | chemdad.com |

| Molecular Weight | 193.24 g/mol | hampfordresearch.comchemdad.com |

| Appearance | White to light tan/pale yellow crystalline powder | hampfordresearch.comchemdad.com |

| Melting Point | 62 - 66 °C | hampfordresearch.comchemdad.com |

| Function | Tertiary amine synergist / Co-initiator | hampfordresearch.comnih.gov |

Investigations of Nonlinear Optical (NLO) Properties and Related Photophysical Phenomena

Derivatives of 4-dimethylaminobenzoic acid are of significant interest for their nonlinear optical (NLO) and unique photophysical properties. NLO materials are substances whose optical properties change in response to high-intensity light, enabling applications in photonics and optoelectronics.

Research on dibenzoate derivatives with similar structures, such as dimethyl-4,4′-(methylenebis(azanediyl))dibenzoate, has shown significant NLO activity. nih.gov These noncentrosymmetric molecular crystals exhibit both second- and third-order NLO properties, which are crucial for effects like second-harmonic generation (converting light to a higher frequency) and optical switching. nih.govmdpi.com The NLO response in these organic materials arises from their molecular structure, particularly the presence of electron donor-acceptor groups connected by a π-conjugated system, a feature inherent in the 4-dimethylaminobenzoyl scaffold. nih.gov Theoretical and experimental studies on such compounds confirm their potential for creating materials for optical frequency conversion. nih.govmdpi.com

The photophysical phenomena associated with these compounds are also noteworthy. Derivatives of 4-dimethylaminobenzoic acid are known to exhibit unusual fluorescence properties, which are often dependent on solvent polarity. nih.govnih.gov For instance, 4-dicyanomethylene-2-methyl-6-(p-dimethylamino-styryl)-4H-pyran (DCM), which contains the dimethylamino-styryl moiety, is a well-known fluorophore whose properties are strongly influenced by light-induced isomerization and the polarity of its environment. nih.gov This behavior, where fluorescence competes with photoisomerization, is a key area of study for developing molecular switches and sensors. nih.gov The electron-donating dimethylamino group is fundamental to these photophysical characteristics.

Future Research Directions and Perspectives in 4 Dimethylaminobenzoic Anhydride Chemistry

Development of Sustainable and Green Synthetic Protocols

The synthesis and application of chemical compounds are increasingly scrutinized through the lens of green chemistry. Future research will undoubtedly focus on developing more environmentally benign methods for both the synthesis of 4-Dimethylaminobenzoic anhydride (B1165640) and its use in subsequent reactions.

Key research objectives in this area include:

Solvent-Free and Catalyst-Free Reactions: Moving away from traditional organic solvents is a primary goal of green chemistry. Research into solid-state or melt-phase synthesis of the anhydride could eliminate solvent use entirely. Similarly, exploring its reactivity under transition-metal-free and solvent-free conditions for reactions like amidation is a promising avenue. rsc.org

Biocatalytic Routes: The biosynthesis of aminobenzoic acids through pathways like the shikimate pathway is well-established in microorganisms. mdpi.com A forward-looking approach would involve engineering microbial strains to produce 4-(Dimethylamino)benzoic acid, which could then be converted to the anhydride enzymatically. This would utilize renewable feedstocks and operate under mild, aqueous conditions. mdpi.com

Energy Efficiency: Investigating alternative energy sources, such as microwave or ultrasonic irradiation, to drive the formation of the anhydride or its subsequent reactions could lead to significantly reduced reaction times and energy consumption compared to conventional heating.

Atom Economy: Designing synthetic routes that maximize the incorporation of all atoms from the reactants into the final product is crucial. For reactions involving the anhydride, this involves developing methods to efficiently utilize or recycle the 4-(dimethylamino)benzoate (B8555087) leaving group. saskoer.ca

Table 1: Comparison of Conventional vs. Green Synthetic Approaches

| Feature | Conventional Approach | Future Green Protocol |

|---|---|---|

| Starting Materials | Petroleum-derived precursors | Renewable feedstocks (e.g., glucose) |

| Catalysis | Often requires metal catalysts | Biocatalysis or catalyst-free conditions |

| Solvents | Volatile organic compounds (VOCs) | Solvent-free, water, or green solvents |

| Energy Input | High-temperature conventional heating | Microwave, sonication, ambient temperature |

| Byproducts | Potentially hazardous waste | Benign byproducts, recyclable components |

Elucidation of Complex Reaction Mechanisms via Advanced Time-Resolved Techniques

While the general reactivity of anhydrides is understood, the precise, step-by-step mechanisms, especially in complex environments, offer fertile ground for investigation. saskoer.ca Advanced spectroscopic techniques that can monitor reactions on very short timescales (femtoseconds to nanoseconds) are critical for this endeavor. wikipedia.org

Future mechanistic studies on 4-Dimethylaminobenzoic anhydride could involve:

Transient Absorption Spectroscopy: This technique can detect short-lived intermediates in a reaction. For instance, in the hydrolysis or alcoholysis of the anhydride, it would be possible to observe the formation and decay of the initial tetrahedral intermediate, providing invaluable kinetic and structural data. wikipedia.org

Time-Resolved Infrared (TR-IR) Spectroscopy: By monitoring changes in the vibrational frequencies of bonds, particularly the carbonyl (C=O) groups, TR-IR can track the bond-breaking and bond-forming events as the anhydride reacts, offering a detailed picture of the reaction coordinate.

Time-Resolved Electron Spin Resonance (TR-ESR): In reactions involving radical intermediates, such as certain photochemical processes, TR-ESR can detect and characterize these transient radical species. acs.org This could be applied to study the photophysical behavior of the 4-dimethylaminobenzoyl moiety upon excitation.

A deeper mechanistic understanding will enable finer control over reaction outcomes, optimization of conditions, and the rational design of new reactions. mdpi.com

Exploration of Novel Catalytic and Asymmetric Applications

The anhydride's inherent reactivity can be harnessed in novel catalytic cycles and for the creation of chiral molecules.

Acyl-Transfer Catalysis: this compound can act as a potent acylating agent. Future work could explore its use as a catalyst or catalytic intermediate in group transfer reactions. For example, it could be used in systems where it is continuously regenerated, serving as an activated form of 4-(dimethylamino)benzoic acid for esterification or amidation of challenging substrates.

Asymmetric Catalysis: A significant frontier is the development of asymmetric reactions using this prochiral anhydride. By reacting this compound with prochiral nucleophiles (like meso-diols or diamines) in the presence of a chiral catalyst, it should be possible to achieve desymmetrization, leading to the synthesis of enantiomerically enriched products. This would be a powerful tool for preparing valuable chiral building blocks.

Molecular Motors and Switches: The reaction of an anhydride with a catalyst can be a key step in the operation of artificial molecular machines. Research has shown that the formation and cleavage of anhydride intermediates can drive the directional rotation of molecular motors. acs.org The specific electronic properties of the 4-dimethylamino group could be exploited to create light- or redox-gated molecular systems based on the anhydride's reactivity.

Integration with Artificial Intelligence and Machine Learning for Reaction Prediction

The intersection of chemistry and artificial intelligence (AI) is poised to revolutionize chemical synthesis. Machine learning (ML) models, trained on vast datasets of chemical reactions, can predict outcomes, suggest optimal conditions, and even propose novel synthetic pathways. neurips.ccnih.govnih.gov

The application of AI and ML to the chemistry of this compound represents a significant future direction:

Condition Optimization: ML algorithms can analyze the parameters of a reaction (e.g., solvent, temperature, catalyst) and predict the optimal conditions to maximize the yield and selectivity of reactions involving the anhydride. nih.govacs.org

Reactivity Prediction: AI can be used to predict how this compound will react with a wide range of novel substrates, accelerating the discovery of new transformations without the need for extensive empirical screening. rsc.org

Retrosynthesis and Pathway Design: Advanced models can propose complete synthetic routes to complex target molecules that incorporate this compound as a key building block, aiding in the strategic design of new functional materials and pharmaceuticals.

Table 2: Potential AI/ML Applications in Anhydride Chemistry

| Application Area | Research Goal | Potential Impact |

|---|---|---|

| Reaction Prediction | Predict major products and side reactions for the anhydride with various nucleophiles. | Reduced number of failed experiments; faster discovery of new reactions. |

| Condition Recommendation | Identify optimal catalyst, solvent, and temperature for a desired transformation. | Higher yields, lower costs, and improved sustainability. acs.org |

| Mechanism Inference | Analyze reaction data to propose plausible mechanistic pathways. | Deeper understanding of reactivity; informs rational catalyst design. |

| New Material Discovery | Predict properties of polymers or materials synthesized from the anhydride. | Accelerated design of next-generation functional materials. |

Design of Next-Generation Functional Materials based on Anhydride Reactivity

Carboxylic acid anhydrides are versatile precursors for polymer synthesis. google.combritannica.com The reactivity of this compound makes it an excellent candidate for incorporation into functional materials, where the 4-(dimethylamino)phenyl group can impart specific electronic, optical, or responsive properties.

Future research in this area will likely focus on:

Functional Polyesters and Polyamides: Using the anhydride as a monomer in condensation polymerizations with diols or diamines can create polyesters and polyamides. The pendant dimethylamino groups along the polymer backbone could be used to tune solubility, create pH-responsive materials, or serve as sites for post-polymerization modification. nih.gov

Cross-Linking Agents: The anhydride can react with polymers containing hydroxyl or amine groups to form cross-linked networks. google.comgoogle.com This can be used to create robust thermosets, hydrogels, or vitrimers—polymers that combine the properties of thermosets with reprocessability. acs.org The electronic nature of the anhydride could lead to materials with interesting dielectric or conductive properties.

Surface Modification: The reactivity of the anhydride allows it to be grafted onto surfaces rich in hydroxyl or amine groups (e.g., silica, cellulose, metal oxides). This would permanently attach the 4-(dimethylamino)phenyl moiety to the surface, altering its properties to create specialized coatings, stationary phases for chromatography, or functionalized nanoparticles.

The integration of this specific chemical functionality into macromolecular structures opens the door to materials with tailored properties for applications in electronics, photonics, and biomedical engineering.

Q & A

Q. What are the optimal synthetic routes for 4-dimethylaminobenzoic anhydride, and how can reaction efficiency be assessed?

- Methodology :

- Acylation : Use 4-dimethylaminobenzoic acid with acetic anhydride as a dehydrating agent under reflux. Monitor completion via thin-layer chromatography (TLC) .

- Coupling Steps : Post-synthesis, capping with acetic anhydride after each coupling step minimizes side reactions .

- Efficiency Metrics : Calculate yield gravimetrically and confirm purity via melting point analysis and NMR spectroscopy .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodology :

- Spectroscopy : Use H/C NMR to confirm anhydride formation (e.g., carbonyl peaks at ~170–180 ppm) and absence of residual acid .

- X-ray Crystallography : Resolve crystal structure to verify molecular geometry and intermolecular interactions (e.g., hydrogen bonding) .

- Elemental Analysis : Validate stoichiometry (C, H, N) to rule out impurities .

Q. What stability considerations are critical during storage and handling of this compound?

Q. Which analytical techniques confirm successful synthesis and functional group retention?

- Methodology :

- FT-IR : Identify anhydride-specific C=O stretching (~1770–1820 cm) and dimethylamino N-H stretches (~3300 cm) .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., ESI-MS for [M+H]) and fragmentation patterns .

Q. How can reaction conditions (e.g., molar ratios, temperature) be optimized for scalable synthesis?

- Methodology :

Advanced Research Questions

Q. How should researchers design experiments to study the reactivity of this compound in Diels-Alder or acylation reactions?

Q. How can contradictions in characterization data (e.g., NMR vs. X-ray results) be resolved?

Q. What computational methods predict the thermodynamic stability and degradation pathways of this compound?

Q. What experimental challenges arise when studying the decomposition kinetics of this compound?

Q. How can researchers validate synthetic protocols for this compound in multi-step organic syntheses?

- Methodology :

Key Methodological Insights

- Synthetic Optimization : Adapt protocols from quinazolinone synthesis (e.g., anthranilic acid + acetic anhydride) .

- Stability Testing : Reference maleic anhydride degradation studies to design accelerated aging experiments .

- Data Reconciliation : Combine crystallographic (e.g., SHELXL ) and spectroscopic data to resolve structural ambiguities.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.